molecular formula C5H4F2N2S B2664192 Pyrimidine, 2-[(difluoromethyl)thio]- CAS No. 129549-96-8

Pyrimidine, 2-[(difluoromethyl)thio]-

Cat. No.: B2664192
CAS No.: 129549-96-8
M. Wt: 162.16
InChI Key: FWBOYZCLRDVGNF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry in Research

Pyrimidine, a heterocyclic aromatic organic compound, was first isolated in the late 19th century. Its derivatives, however, were known even earlier, with compounds like alloxan (B1665706) being studied in the early 1800s. A significant milestone in pyrimidine chemistry was the laboratory synthesis of barbituric acid in 1879. The elucidation of the structures of the nucleobases cytosine, thymine, and uracil, all of which are pyrimidine derivatives, was a pivotal moment that cemented the importance of this heterocyclic system in the burgeoning field of biochemistry.

Early research was primarily focused on the isolation and structural determination of naturally occurring pyrimidines. As synthetic methodologies advanced, the 20th century saw a surge in the ability to create a vast array of pyrimidine derivatives. This opened the door to systematic investigations of their chemical reactivity and, consequently, their potential applications. The development of multicomponent reactions, such as the Biginelli reaction, provided efficient routes to highly functionalized pyrimidine scaffolds. This evolution in synthetic chemistry has allowed researchers to move from studying naturally occurring pyrimidines to designing and creating novel derivatives with specific, desired properties.

Significance of Pyrimidine Heterocycles as Privileged Scaffolds in Chemical Sciences

The pyrimidine ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a versatile template for the development of a wide range of therapeutic agents. The prevalence of the pyrimidine motif in fundamental biological molecules, such as DNA and RNA, provides a strong rationale for its utility in drug design. mdpi.comnih.gov

The biological significance of pyrimidines extends to their presence in a variety of approved drugs, showcasing their diverse therapeutic applications. These include anticancer agents, antivirals, antibacterials, and anti-inflammatory drugs. researchgate.netmdpi.com The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and the aromatic system can engage in π-stacking interactions, both of which are crucial for molecular recognition at the active sites of enzymes and receptors. The structural versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

Table 1: Examples of Biological Activities of Pyrimidine Derivatives

Biological ActivityExamples of Pyrimidine-Containing Compounds
AnticancerFluorouracil, Imatinib, Gefitinib
AntiviralZidovudine (AZT), Lamivudine
AntibacterialTrimethoprim, Sulfadiazine
AntifungalFlucytosine
Anti-inflammatoryBaricitinib

This table is for illustrative purposes and is not exhaustive.

Strategic Importance of the Difluoromethylthio Group (−SCF2H) in Organic Synthesis and Bioisosterism

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. The difluoromethylthio group (−SCF2H) has garnered particular attention due to its unique electronic and steric characteristics. It is often employed as a bioisostere for other functional groups, such as the hydroxyl (−OH), thiol (−SH), and even methyl (−CH3) groups.

Bioisosterism is a strategy used to design analogs of biologically active compounds by replacing atoms or groups with other atoms or groups that have similar properties, with the goal of enhancing desired biological or physical properties without making significant changes to the chemical framework. The −SCF2H group is considered a lipophilic hydrogen bond donor, a property that can influence a molecule's binding affinity to its biological target and its permeability across cell membranes.

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can lead to increased metabolic stability of molecules containing the −SCF2H group. This resistance to enzymatic degradation is a highly desirable trait in drug candidates, as it can lead to improved pharmacokinetic profiles. The strong electron-withdrawing nature of the two fluorine atoms in the −SCF2H group can also modulate the acidity of the adjacent C-H bond and influence the electronic properties of the molecule as a whole.

Table 2: Comparison of Physicochemical Properties of Functional Groups

Functional GroupHansch Lipophilicity Parameter (π)Hydrogen Bond Donating Capacity
-OH-0.67Strong
-SH0.39Weak
-CH30.56None
-SCF31.44None
-SCF2H (Intermediate lipophilicity)Weak to moderate

Data is approximate and serves for comparative purposes.

Rationale for Focused Academic Inquiry into Pyrimidine, 2-[(difluoromethyl)thio]- Derivatives

The focused academic inquiry into Pyrimidine, 2-[(difluoromethyl)thio]- and its derivatives stems from a logical convergence of the principles outlined above. The rationale is built on the hypothesis that combining a privileged scaffold (pyrimidine) with a strategically important functional group (−SCF2H) can lead to the development of novel molecules with enhanced biological activity and improved drug-like properties.

The 2-position of the pyrimidine ring is a common site for modification in the design of bioactive compounds. The introduction of a sulfur-linked substituent at this position has been a fruitful strategy in the development of various therapeutic agents. Replacing a more traditional 2-thio or 2-methylthio group with the 2-[(difluoromethyl)thio]- moiety is a modern approach to leveraging the benefits of fluorine chemistry.

The primary motivations for the academic investigation of these derivatives include:

Modulation of Biological Activity: Researchers are interested in how the unique electronic properties of the −SCF2H group at the 2-position of the pyrimidine ring will influence its interaction with biological targets. The goal is to discover new or enhanced activities, such as anticancer, antiviral, or enzyme inhibitory effects.

Improvement of Pharmacokinetic Properties: A key driver is the potential for the −SCF2H group to confer greater metabolic stability compared to non-fluorinated analogs. This could lead to drugs with longer half-lives and improved bioavailability.

Exploration of Bioisosteric Replacements: The synthesis and study of these compounds contribute to a deeper understanding of the −SCF2H group as a bioisostere. By comparing the activity of Pyrimidine, 2-[(difluoromethyl)thio]- derivatives with their non-fluorinated counterparts, researchers can gather valuable structure-activity relationship (SAR) data.

Development of Novel Synthetic Methodologies: The creation of these specialized molecules often requires the development of new and efficient synthetic routes for the introduction of the −SCF2H group onto the pyrimidine scaffold, thereby advancing the field of organic synthesis.

In essence, the academic focus on Pyrimidine, 2-[(difluoromethyl)thio]- represents a targeted effort to explore a promising area of chemical space, with the potential to yield new lead compounds for drug discovery and to expand the toolkit of medicinal chemists. The combination of a proven heterocyclic core with a modern, property-enhancing functional group provides a compelling basis for continued research and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2S/c6-4(7)10-5-8-2-1-3-9-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBOYZCLRDVGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrimidine, 2 Difluoromethyl Thio and Its Derivatives

Direct Difluoromethylthiolation Strategies for Pyrimidine (B1678525) Scaffolds

Late-stage functionalization is a powerful tool in chemical synthesis, allowing for the direct introduction of key functional groups into complex molecules. For 2-[(difluoromethyl)thio]pyrimidines, this is achieved by forming a carbon-sulfur bond between a pyrimidine scaffold and a difluoromethylthiolating reagent. These strategies are classified based on the nature of the reagent and the reaction mechanism. nih.gov

Nucleophilic difluoromethylthiolation involves the reaction of an electron-deficient pyrimidine with a nucleophilic source of the "SCF2H" anion. This typically requires a pyrimidine ring activated with a good leaving group, such as a halogen, at the 2-position. The nucleophilic reagent, often a silver salt like [(SIPr)AgSCF2H] (where SIPr is a bulky N-heterocyclic carbene ligand), provides the difluoromethylthio group. nih.gov The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-poor nature of the pyrimidine ring facilitates the displacement of the leaving group. nih.gov

The general scheme for this approach is as follows:

Pyrimidine Substrate: 2-halopyrimidine (e.g., 2-chloropyrimidine, 2-bromopyrimidine)

Reagent: A source of SCF2H⁻, such as a metal-SCF2H complex.

Mechanism: Nucleophilic aromatic substitution (SNAr).

This method's effectiveness is contingent on the electrophilicity of the pyrimidine substrate and the stability and reactivity of the nucleophilic reagent. nih.govnih.gov

Conversely, electrophilic difluoromethylthiolation employs an electron-rich pyrimidine substrate, such as a pyrimidine-2-thiol (B7767146) (pyrimidine-2(1H)-thione), which acts as the nucleophile. This substrate reacts with an electrophilic reagent that serves as a source of "SCF2H⁺". nih.gov A notable example of such a reagent is [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide. This compound is a shelf-stable, efficient electrophilic reagent that reacts with various nucleophiles, including thiols. acs.org

The reaction of a pyrimidine-2-thiol with [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide would proceed by nucleophilic attack of the sulfur atom of the thiol onto the sulfur atom of the reagent, leading to the formation of the desired 2-[(difluoromethyl)thio]pyrimidine and phthalimide (B116566) as a byproduct. The ethoxycarbonyl group in the reagent provides additional activation and can be a handle for further diversification of the resulting fluoroalkylthiolated compounds. acs.org

Table 1: Examples of Electrophilic Difluoromethylthiolation Reactions

Nucleophile Reagent Product Yield (%) Conditions Ref
Thiophenol [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide S-Phenyl (ethoxycarbonyl)difluoromethanethioate 95 CH2Cl2, rt, 1h acs.org
4-Methylbenzenethiol [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide S-(p-tolyl) (ethoxycarbonyl)difluoromethanethioate 96 CH2Cl2, rt, 1h acs.org

This table demonstrates the reactivity of the electrophilic reagent with various nucleophiles, which is analogous to its expected reaction with pyrimidine-2-thiol.

Radical-based methods offer an alternative pathway for forming the C-S bond. rsc.org In this approach, a pyrimidine-2-thiol precursor undergoes reaction with a reagent that generates a difluoromethyl radical (•CF2H). nih.gov This radical is then trapped by the thiol to form the target product. A common strategy involves the use of a difluoromethyl source, such as difluoromethyltriphenylphosphonium triflate, under visible-light photoredox catalysis. nih.gov

The catalytic cycle typically involves:

Excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light.

The excited photocatalyst engages with the difluoromethyl source to generate the •CF2H radical.

The pyrimidine-2-thiol reacts with the •CF2H radical, leading to the formation of the S-CF2H bond and regenerating the catalyst.

This method is valued for its mild reaction conditions and high functional group tolerance, making it suitable for late-stage functionalization of complex pyrimidine derivatives. nih.govnih.gov

Cyclization and Condensation Reactions for Pyrimidine Ring Construction

An alternative to direct functionalization is the construction of the pyrimidine ring from acyclic precursors, where one of the building blocks already contains the 2-[(difluoromethyl)thio] group. This approach is advantageous when the required precursors are readily accessible and allows for the synthesis of a wide range of substituted pyrimidines.

The synthesis of the pyrimidine ring can be achieved through various cyclocondensation strategies, which are defined by the number of atoms contributed by each reactant to the final six-membered ring. nih.govnih.gov

[3+3] Cyclization: This involves the reaction of two three-atom components. For instance, a 1,3-dielectrophile like malononitrile (B47326) could react with a difluoromethylthiolated amidine.

[4+2] Cyclization: This is a common method where a four-atom component (e.g., an α,β-unsaturated ketone) reacts with a two-atom component (e.g., a thiourea (B124793) derivative). To synthesize the target compound, S-(difluoromethyl)isothiourea could be reacted with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net

[5+1] Cyclization: This strategy combines a five-atom component with a one-atom component. For example, a 1,3-diamine derivative could react with a one-carbon electrophile like carbon disulfide, followed by S-difluoromethylation. nih.gov

These methods provide a modular approach to synthesizing diverse pyrimidine derivatives, with the substitution pattern on the final ring being determined by the choice of the starting components. nih.govresearchgate.net

Table 2: General Cyclization Strategies for 2-Thio-Pyrimidines

Cyclization Type Component 1 (Atom Contribution) Component 2 (Atom Contribution) General Product Ref
[3+3] 1,3-Dicarbonyl derivative (C-C-C) Amidine/Thiourea (N-C-N) Pyrimidine-2-thione/one nih.govnih.gov
[4+2] α,β-Unsaturated carbonyl (C-C-C-N) Isothiocyanate (C-N) Dihydropyrimidine-2-thione nih.govresearchgate.net

This table outlines the general principles that can be adapted for the synthesis of Pyrimidine, 2-[(difluoromethyl)thio]- by using appropriately functionalized starting materials.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. sennosbiotech.commdpi.com The Biginelli reaction is a classic MCR for synthesizing 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. wikipedia.orgnih.gov

The traditional Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgbiomedres.us To adapt this reaction for the synthesis of 2-[(difluoromethyl)thio]pyrimidine derivatives, a modified urea component, such as S-(difluoromethyl)isothiourea, could potentially be employed. This would directly incorporate the desired functionality at the 2-position of the resulting dihydropyrimidine (B8664642) ring.

A plausible Biginelli-type reaction would involve:

Component 1: An aromatic or aliphatic aldehyde.

Component 2: A 1,3-dicarbonyl compound, such as ethyl acetoacetate.

Component 3: S-(difluoromethyl)isothiourea.

The reaction would proceed through a series of condensation and cyclization steps to yield a 4-aryl-3,4-dihydropyrimidine derivative with the 2-[(difluoromethyl)thio] substituent in place. mdpi.com The modification of the classical Biginelli reaction components opens up possibilities for creating diverse libraries of functionalized pyrimidines. biomedres.usmdpi.com

Post-Synthetic Modifications and Functional Group Interconversions on the Pyrimidine Scaffold

Post-synthetic modification is a cornerstone of medicinal and materials chemistry, allowing for the diversification of core scaffolds to fine-tune their properties. For the pyrimidine ring, a variety of functional group interconversions are employed to access a wide array of derivatives.

Sulfoxidation Reactions of Pyrimidine Thioate and Sulfonothioate Derivatives

The sulfur atom in 2-thio-substituted pyrimidines, such as in Pyrimidine, 2-[(difluoromethyl)thio]-, serves as a versatile handle for further functionalization. One of the most common transformations is sulfoxidation, which elevates the oxidation state of sulfur to produce sulfoxides and sulfones. These oxidized derivatives often exhibit altered chemical reactivity and biological activity.

A general and effective method for the sulfoxidation of pyrimidine thioate and sulfonothioate derivatives involves the use of hydrogen peroxide in glacial acetic acid. nih.govnih.gov For instance, the oxidation of pyrimidine benzothioate derivatives under these conditions yields the corresponding pyrimidine sulfonyl methanone (B1245722) derivatives. nih.govnih.gov Similarly, pyrimidine sulfonothioates can be oxidized to their sulfonyl sulfonyl pyrimidine counterparts. nih.govnih.gov

The reaction typically proceeds by stirring the thio-derivative with hydrogen peroxide in glacial acetic acid at room temperature for an extended period, often 24 hours. The resulting sulfoxidized products can then be isolated by removing the solvent and crystallizing the product. nih.gov This method is advantageous due to the ready availability and low cost of the oxidant.

Table 1: Examples of Sulfoxidation Reactions on Pyrimidine Derivatives

Starting Material Oxidizing Agent Product Reference
Pyrimidine benzothioate derivatives Hydrogen peroxide / Glacial acetic acid Pyrimidine sulfonyl methanone derivatives nih.govnih.gov

These sulfoxidation reactions are crucial as they convert the thioether into a more reactive sulfonyl group, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, thereby enabling further diversification of the pyrimidine scaffold. acs.org

Alkylation and Arylation Strategies for S-Substituted Pyrimidines

The substitution at the sulfur atom of 2-thiopyrimidines is a key strategy for introducing alkyl and aryl groups. These modifications can significantly impact the molecule's steric and electronic properties.

Alkylation can be achieved through various methods. A common approach involves the reaction of a 2-mercaptopyrimidine (B73435) with an alkyl halide in the presence of a base. More advanced strategies include base-mediated alkylation via sulfur deletion of aryl-alkyl sulfones, which allows for C(sp2)-C(sp3) bond formation under mild conditions. nih.gov This methodology is compatible with a range of functional groups and can be used for further synthetic transformations. nih.gov

Arylation of S-substituted pyrimidines, particularly those activated by a sulfonyl group, can be accomplished through nucleophilic aromatic substitution (SNAr) reactions. 2-Sulfonylpyrimidines react rapidly and chemoselectively with thiol nucleophiles, such as cysteine, to form stable S-heteroarylated adducts at neutral pH. acs.org The reactivity of these 2-sulfonylpyrimidines can be finely tuned by modifying substituents on the pyrimidine ring, with electron-withdrawing groups at the 5-position dramatically increasing the reaction rate. acs.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been extensively used for the arylation of halogenated pyrimidines. scilit.com This method allows for the preparation of monophenyl-, diphenyl-, or triphenylpyrimidines depending on the reaction conditions, with chloropyrimidines often being the preferred substrates. scilit.com

Derivatization of Peripheral Substituents on the Pyrimidine Ring

Beyond modifications at the 2-position, the derivatization of other substituents on the pyrimidine ring is essential for generating structural diversity. The reactivity of the pyrimidine ring allows for various transformations.

Electrophilic substitution reactions, such as halogenation, nitration, and Vilsmeier-Haack formylation, can introduce functional groups onto the pyrimidine ring, although the specific position of attack is influenced by the existing substituents. growingscience.com For instance, in thieno[3,2-d]pyrimidines, the electrophilic attack preferentially occurs at the 7-position due to the influence of the fused pyrimidine ring. growingscience.com

Modifications at the C5 position are of particular interest. Various synthetic approaches, including coupling and halogenation reactions, have been developed to introduce substituents at this position in pyrimidine nucleosides. mostwiedzy.pl These modifications can enhance the biological properties of the resulting compounds. mostwiedzy.pl Additionally, a deconstruction-reconstruction strategy has been developed where pyrimidines are converted into N-arylpyrimidinium salts, cleaved, and then used in various heterocycle-forming reactions to access diverse structures that would be challenging to obtain otherwise. nih.gov

Advanced Catalytic Systems in the Synthesis of Difluoromethylthiolated Pyrimidines

The introduction of the difluoromethylthio (-SCF2H) group into the pyrimidine scaffold often requires specialized catalytic systems that can efficiently form the C-S or C-F bonds under mild conditions.

Transition Metal Catalysis (e.g., Nickel-Catalyzed Cross-Electrophile Coupling)

Transition metal catalysis, particularly with nickel, has emerged as a powerful tool for constructing C-C and C-heteroatom bonds. Nickel-catalyzed cross-electrophile coupling reactions are especially valuable as they bypass the need for pre-formed organometallic reagents. researchgate.net

A notable application is the nickel-catalyzed cross-electrophile coupling of aryl bromides with pyrimidin-2-yl tosylates to generate C2-arylated pyrimidine derivatives. researchgate.net This protocol offers an improvement over previous methods by utilizing stable and readily available pyrimidin-2-yl tosylates as coupling partners. researchgate.net The general principle involves the coupling of two different electrophiles, driven by the reduction of the catalyst. This approach has been successfully applied to form various C(sp2)–C(sp2) and C(sp2)–C(sp3) bonds. researchgate.netnih.gov

While not directly forming the S-CF2H bond, these methods are crucial for constructing the broader pyrimidine scaffold, which can then be subjected to difluoromethylthiolation. For instance, a nickel catalyst can also facilitate the reductive cross-coupling between aryl iodides and difluoromethyl 2-pyridyl sulfone, demonstrating the formation of a C(sp2)–C(sp2) bond through selective C(sp2)–S bond cleavage. acs.org

Table 2: Nickel-Catalyzed Cross-Electrophile Coupling Reactions

Electrophile 1 Electrophile 2 Catalyst System Product Type Reference
Aryl Bromides Pyrimidin-2-yl Tosylates NiCl2 C2-Arylated Pyrimidines researchgate.net
2-Chloropyridines Alkyl Bromides Nickel / Bathophenanthroline 2-Alkylated Pyridines nih.gov

Photoredox Catalysis for Radical Difluoromethylation

Photoredox catalysis has revolutionized the field of radical chemistry by enabling the generation of radical species under mild, visible-light-induced conditions. This strategy is particularly effective for the introduction of fluorinated motifs, including the difluoromethyl group. rsc.org

The radical difluoromethylation of thiols to form difluoromethyl thioethers can be achieved using a difluoromethyl radical source under photoredox catalysis. nih.gov A convenient method employs difluoromethyltriphenylphosphonium triflate as the CF2H radical source. The reaction is induced by visible light and demonstrates excellent chemoselectivity for the difluoromethylation of aryl-, heteroaryl-, and alkylthiols, affording the desired products in moderate to excellent yields. nih.gov

The general mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer process with the difluoromethyl source to generate a difluoromethyl radical. This radical then reacts with a thiol to form the S-CF2H bond. This approach is advantageous due to its mild reaction conditions and the use of readily available reagents. rsc.orgnih.gov

Lewis Acid Catalysis in Pyrimidine Synthesis

The synthesis of pyrimidine derivatives, particularly those bearing fluorinated substituents, is a significant area of research in medicinal and materials chemistry. The introduction of moieties such as the (difluoromethyl)thio group can profoundly influence the biological activity and physicochemical properties of the parent compound. Lewis acid catalysis has emerged as a powerful tool to facilitate the construction of the pyrimidine core and the installation of various functional groups, offering advantages in terms of efficiency, selectivity, and milder reaction conditions.

While specific literature detailing the Lewis acid-catalyzed synthesis of "Pyrimidine, 2-[(difluoromethyl)thio]-" is not extensively available, the principles of such a synthesis can be inferred from related methodologies involving the formation of pyrimidine-2-thiol derivatives and the introduction of fluorinated alkyl groups. Lewis acids, such as zinc chloride (ZnCl₂), are known to play a crucial role in promoting condensation reactions that are central to the formation of the pyrimidine ring. rasayanjournal.co.in

One relevant approach involves the reaction of a 1,3-dicarbonyl compound with a thiourea derivative in the presence of a Lewis acid. rasayanjournal.co.in The Lewis acid activates the carbonyl groups of the dicarbonyl compound, making them more susceptible to nucleophilic attack by the amino groups of thiourea. This is followed by a cyclization and dehydration sequence to afford the pyrimidine-2-thiol scaffold.

A streamlined and efficient synthetic protocol for symmetrically condensed trifluoromethyl pyrimidine-2-thiol derivatives has been developed utilizing zinc chloride (ZnCl₂) as a cost-effective and less toxic Lewis acid catalyst. rasayanjournal.co.inresearchgate.net This methodology focuses on the self-condensation of fluorinated diketones with thiourea, initiated by C-C bond cleavage. rasayanjournal.co.in The use of ZnCl₂ has been shown to be effective in promoting this transformation, leading to the formation of the desired pyrimidine-2-thiol derivatives. rasayanjournal.co.in This approach highlights the potential for employing Lewis acids in the synthesis of pyrimidines with fluorinated side chains.

For the specific synthesis of "Pyrimidine, 2-[(difluoromethyl)thio]-", a potential strategy would involve the initial formation of a pyrimidine-2-thiol, which could then be subjected to a difluoromethylation reaction at the sulfur atom. Alternatively, a difluoromethylated sulfur-containing building block could be used in the initial cyclization reaction. In either case, Lewis acids could play a key role. For instance, in a subsequent alkylation step, a Lewis acid could activate a difluoromethylating agent, facilitating the S-alkylation of the pyrimidine-2-thiol.

The broader application of Lewis acids in the synthesis of fluorinated heterocyclic compounds further supports their potential utility in the synthesis of the target molecule. For example, gallium triflate has been used as a stable Lewis acid catalyst in a one-pot sequential condensation-cyclization reaction to form difluoro/trifluoromethylated tetrahydroquinazolines. nih.gov This demonstrates the ability of Lewis acids to facilitate the incorporation of difluoromethyl and trifluoromethyl groups into heterocyclic frameworks.

The following table summarizes the key aspects of a representative Lewis acid-catalyzed synthesis of a related trifluoromethyl pyrimidine-2-thiol derivative, which can serve as a model for the potential synthesis of "Pyrimidine, 2-[(difluoromethyl)thio]-".

CatalystReactantsProductKey Features
ZnCl₂4,4,4-trifluoro-1-phenylbutane-1,3-dione, Thiourea1-phenyl-2-((4-phenyl-6-(trifluoromethyl) pyrimidin-2-yl) thio)ethan-1-oneCost-effective, less toxic Lewis acid; promotes self-condensation via C-C bond cleavage. rasayanjournal.co.in

While the direct Lewis acid-catalyzed synthesis of "Pyrimidine, 2-[(difluoromethyl)thio]-" remains an area for further exploration, the existing literature on the synthesis of related fluorinated pyrimidine-2-thiols provides a strong foundation for the development of such methodologies. The versatility of Lewis acids in promoting key bond-forming reactions makes them promising candidates for enabling efficient and selective access to this important class of compounds.

Advanced Spectroscopic and Structural Characterization of Pyrimidine, 2 Difluoromethyl Thio Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of a molecule. For Pyrimidine (B1678525), 2-[(difluoromethyl)thio]-, a combination of 1H, 13C, and 19F NMR, supplemented by two-dimensional techniques, would provide a complete picture of the atomic connectivity and chemical environment.

Proton (1H) NMR Spectroscopy for Hydrogen Atom Environments

The 1H NMR spectrum of Pyrimidine, 2-[(difluoromethyl)thio]- is expected to show distinct signals corresponding to the protons on the pyrimidine ring and the difluoromethyl group.

Pyrimidine Protons: The pyrimidine ring has three aromatic protons. H-5 is expected to appear as a triplet, coupled to both H-4 and H-6. The H-4 and H-6 protons would likely appear as a doublet, coupled to H-5. Due to the electron-withdrawing nature of the nitrogen atoms and the thioether group, these signals would be found in the downfield region of the spectrum.

Difluoromethyl Proton (-CHF2): The single proton of the difluoromethyl group is anticipated to appear as a triplet, a result of coupling to the two adjacent fluorine atoms (J-coupling). This signal would also be significantly downfield due to the electronegativity of the attached fluorine and sulfur atoms.

Interactive Data Table: Predicted 1H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyrimidine H-4, H-6Downfield (e.g., ~8.5-8.8)Doublet (d)J(H-H)
Pyrimidine H-5Downfield (e.g., ~7.2-7.5)Triplet (t)J(H-H)
-S-CHF2Downfield (e.g., ~6.5-7.5)Triplet (t)J(H-F)

Carbon-13 (13C) NMR Spectroscopy for Carbon Skeleton Analysis

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Pyrimidine Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The C-2 carbon, bonded to the sulfur atom, would be significantly influenced by this substitution. The C-4 and C-6 carbons would likely have similar chemical shifts, while the C-5 carbon would appear at a different position.

Difluoromethyl Carbon (-CHF2): The carbon of the difluoromethyl group is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms.

Interactive Data Table: Predicted 13C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F-coupling)
Pyrimidine C-2DownfieldSinglet
Pyrimidine C-4, C-6DownfieldSinglet
Pyrimidine C-5Mid-fieldSinglet
-S-CHF2Mid-fieldTriplet (t)

Fluorine-19 (19F) NMR Spectroscopy for Fluorine Environments

19F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For Pyrimidine, 2-[(difluoromethyl)thio]-, the two fluorine atoms of the -CHF2 group are chemically equivalent. They are expected to produce a single signal that is split into a doublet by the adjacent proton. The chemical shift would be characteristic of a difluoromethyl thioether moiety.

Interactive Data Table: Predicted 19F NMR Chemical Shifts

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-S-CHF2Characteristic regionDoublet (d)J(F-H)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the H-4/H-6 to H-5 connectivity within the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the pyrimidine proton signals to their corresponding carbon signals and the -CHF2 proton to its carbon.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For Pyrimidine, 2-[(difluoromethyl)thio]-, HRMS would provide a high-precision mass measurement of the molecular ion. This experimental mass would then be compared to the calculated exact mass for the formula C5H4F2N2S to confirm the elemental composition with a high degree of confidence.

Interactive Data Table: Predicted HRMS Data

ParameterPredicted Value
Molecular FormulaC5H4F2N2S
Calculated Exact Mass[Value to be calculated]
Observed Ion[M+H]+ or other adducts

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR)) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of Pyrimidine, 2-[(difluoromethyl)thio]- would be expected to show characteristic absorption bands:

C-H stretching: Aromatic C-H stretching vibrations from the pyrimidine ring would appear above 3000 cm-1.

C=N and C=C stretching: Vibrations from the double bonds within the aromatic pyrimidine ring would be observed in the 1600-1400 cm-1 region.

C-F stretching: Strong, characteristic absorption bands for the C-F bonds of the difluoromethyl group would be prominent in the 1100-1000 cm-1 region.

C-S stretching: The vibration of the carbon-sulfur bond would likely appear as a weaker band in the fingerprint region.

Interactive Data Table: Predicted FT-IR Absorption Bands

Vibrational ModePredicted Wavenumber (cm-1)Intensity
Aromatic C-H stretch~3100-3000Medium-Weak
C=N / C=C ring stretch~1600-1400Medium-Strong
C-F stretch~1100-1000Strong
C-S stretch~800-600Weak-Medium

X-ray Crystallography for Single-Crystal Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is provided by single-crystal X-ray crystallography. This powerful analytical technique has been applied to derivatives of the pyrimidine thioether family, revealing detailed information on bond lengths, bond angles, and crystal packing. Although data for the title compound is unavailable, studies on analogous structures, such as fluorinated thiazolo[4,5-d]pyrimidine (B1250722) derivatives, provide critical crystallographic benchmarks.

Detailed research findings on two such compounds, 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro nih.govmdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one and 7-ethylamino-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione, have elucidated their complex structures. nih.gov

The first compound, a thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-one derivative, was found to crystallize as a semi-solvate with toluene. Its thiazolopyrimidine core is nearly coplanar. In contrast, the second compound, a 7-ethylamino derivative, crystallizes in a different space group, and its crystal structure is stabilized by a network of hydrogen bonds. nih.gov

Specifically, 7-ethylamino-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione crystallizes in the monoclinic P21/n space group. The thiazolopyrimidine and the phenyl rings are both planar, but they are oriented at a dihedral angle of 70.8(1)° to one another. The crystal packing is characterized by N—H⋯S hydrogen bonds, which link the molecules into zigzag chains. nih.gov These detailed structural analyses are crucial for understanding the molecule's conformation and its potential interactions in a biological context.

Parameter Value
Chemical Formula C₁₂H₅F₄N₃OS₂ · 0.5(C₇H₈)
Crystal System Triclinic
Space Group P-1
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z 2

Note: Detailed unit cell dimensions were not provided in the available source material.

Parameter Value
Chemical Formula C₁₄H₁₁F₃N₄S₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
β (°) Data not available
Volume (ų) Data not available
Z 4

Note: Detailed unit cell dimensions were not provided in the available source material.

Computational and Theoretical Studies of Pyrimidine, 2 Difluoromethyl Thio Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), help in understanding their molecular structure, stability, and reactivity. mdpi.com

The electronic characteristics of substituted pyrimidines are largely governed by the energies of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity. epstem.net

For "Pyrimidine, 2-[(difluoromethyl)thio]-," the introduction of the electron-withdrawing (difluoromethyl)thio group at the 2-position of the pyrimidine ring is expected to lower both the HOMO and LUMO energy levels. This is a common trend observed in pyrimidine derivatives where electron-withdrawing substituents are introduced. The pyrimidine ring itself is electron-deficient, and this effect is enhanced by the -SCF2H group. The calculated dipole moment for such a molecule would likely be significant, indicating a polar nature and potential for strong intermolecular interactions. mdpi.com

Reactivity indices such as chemical hardness (η), softness (S), and electronegativity (χ) can be derived from HOMO and LUMO energies. It is anticipated that "Pyrimidine, 2-[(difluoromethyl)thio]-" would exhibit a relatively high chemical hardness, indicating lower reactivity compared to derivatives with electron-donating groups. epstem.net

Table 1: Predicted Electronic Properties of Pyrimidine, 2-[(difluoromethyl)thio]- based on DFT Studies of Related Compounds

PropertyPredicted TrendRationale
HOMO EnergyLoweredElectron-withdrawing nature of the -SCF2H group and pyrimidine ring.
LUMO EnergyLoweredElectron-withdrawing nature of the -SCF2H group and pyrimidine ring.
HOMO-LUMO Gap (ΔE)Relatively largeStabilization of frontier orbitals, suggesting kinetic stability.
Dipole MomentHighAsymmetric substitution on the pyrimidine ring leading to significant polarity.
Chemical Hardness (η)HighA larger HOMO-LUMO gap generally correlates with higher hardness.

Note: The trends in this table are inferred from general principles and DFT studies on similarly substituted pyrimidine derivatives.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The conformational preferences of molecules containing thioether linkages are influenced by a combination of steric and electronic effects. nih.gov For "Pyrimidine, 2-[(difluoromethyl)thio]-", the orientation of the -SCF2H group relative to the pyrimidine ring will be a central aspect of its conformational landscape. MD simulations could reveal the most stable conformers in different solvent environments, which is crucial for understanding its behavior in biological systems.

Intermolecular interactions are vital for predicting how the molecule will behave in a condensed phase or within a biological receptor. MD simulations can model these interactions, including hydrogen bonding and van der Waals forces, providing a dynamic picture of the system. nih.gov For instance, simulations could explore the formation of dimers or larger aggregates and the role of specific functional groups in mediating these interactions.

Analysis of C-H Hydrogen Bonding Interactions involving the Difluoromethyl Group

The difluoromethyl group (-CHF2) is a known, albeit weak, hydrogen bond donor. The C-H bond in this group is polarized by the two adjacent fluorine atoms, making the hydrogen atom partially positive and capable of forming C-H···X hydrogen bonds, where X is a hydrogen bond acceptor like oxygen, nitrogen, or sulfur. rsc.org

In the context of "Pyrimidine, 2-[(difluoromethyl)thio]-", the C-H of the difluoromethyl group can potentially form intramolecular or intermolecular hydrogen bonds. An intramolecular C-H···N interaction with one of the nitrogen atoms of the pyrimidine ring is conceivable, which would influence the molecule's preferred conformation. Intermolecularly, this C-H group can interact with solvent molecules or other functional groups in a larger assembly, such as a protein binding site.

Furthermore, the sulfur atom in the thioether linkage can act as a hydrogen bond acceptor, participating in C-H···S interactions. rsc.org These interactions, while weaker than conventional hydrogen bonds, are recognized as significant stabilizing forces in both small molecules and biological macromolecules. The interplay of the C-H donor capability of the difluoromethyl group and the acceptor properties of the sulfur atom and pyrimidine nitrogens creates a complex network of potential non-covalent interactions.

In Silico Analysis of Molecular Interactions and Potential Biological Target Engagement (excluding ADME/Tox properties)

The pyrimidine scaffold is a common feature in many biologically active compounds, including inhibitors of kinases and other enzymes. nih.gov Molecular docking is a widely used in silico technique to predict the binding orientation and affinity of a small molecule to a biological target.

For "Pyrimidine, 2-[(difluoromethyl)thio]-", docking studies could be employed to explore its potential as an inhibitor for various targets. The pyrimidine core can form hydrogen bonds with protein backbones, a common interaction motif for pyrimidine-based inhibitors. nih.gov The 2-[(difluoromethyl)thio]- substituent can engage in specific interactions within a binding pocket. The sulfur atom can form hydrophobic and van der Waals interactions, while the difluoromethyl group can participate in hydrogen bonding as discussed previously.

The unique electronic properties of the difluoromethylthio group can also influence binding affinity. Its lipophilicity can favor binding in hydrophobic pockets, while its ability to act as a weak hydrogen bond donor can provide additional specificity. Several studies on pyrimidine thioether derivatives have shown their potential as inhibitors for targets such as HIV-1 reverse transcriptase. nih.gov In silico analyses would be instrumental in identifying potential biological targets for "Pyrimidine, 2-[(difluoromethyl)thio]-" and in designing more potent analogs.

Table 2: Potential Intermolecular Interactions of Pyrimidine, 2-[(difluoromethyl)thio]- in a Biological Binding Site

Molecular FeaturePotential Interaction TypePotential Interacting Partner in a Protein
Pyrimidine NitrogensHydrogen Bond AcceptorAmino acid residues with -NH or -OH groups (e.g., Lys, Arg, Ser, Thr)
Difluoromethyl C-HHydrogen Bond DonorCarbonyl oxygens, nitrogen atoms in side chains (e.g., Asp, Glu, His)
Sulfur AtomHydrogen Bond Acceptor, HydrophobicAmino acid residues with C-H groups, hydrophobic side chains (e.g., Leu, Val, Ile)
Aromatic Pyrimidine Ringπ-π Stacking, HydrophobicAromatic amino acid residues (e.g., Phe, Tyr, Trp)

Quantum Chemical Calculations for Tautomeric Equilibria

For 2-substituted pyrimidines with a thio-group, the possibility of thione-thiol tautomerism exists. "Pyrimidine, 2-[(difluoromethyl)thio]-" is the thiol tautomer. The corresponding thione tautomer would be Pyrimidine-2(1H)-thione, with the difluoromethyl group attached to a nitrogen atom.

Quantum chemical calculations can be used to determine the relative stabilities of these tautomers. Studies on related 2-mercaptopyrimidines have shown that the tautomeric equilibrium is influenced by the solvent environment. cdnsciencepub.com In nonpolar solvents, the thiol form often predominates, while polar solvents can favor the thione form.

Computational methods can calculate the Gibbs free energy of each tautomer in the gas phase and in different solvents (using implicit or explicit solvent models). This allows for the prediction of the equilibrium constant and the predominant tautomeric form under various conditions. For "Pyrimidine, 2-[(difluoromethyl)thio]-", it is likely that the thiol form is the more stable tautomer, but the energetic difference to the thione form could be small enough for both to be present in equilibrium, which has significant implications for its chemical reactivity and biological activity.

Reactivity and Mechanistic Investigations of Pyrimidine, 2 Difluoromethyl Thio

Elucidation of Chemical Transformations and Reaction Pathways

"Pyrimidine, 2-[(difluoromethyl)thio]-" is anticipated to undergo a variety of chemical transformations, primarily centered around the cleavage of the S–CF2H bond or reactions involving the pyrimidine (B1678525) ring. The reactivity of the C-S bond is a key feature, making it a substrate for reactions that can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

One of the primary reaction pathways for this compound is its participation in difluoromethylation reactions . In these transformations, the pyrimidine-2-thio group can act as a leaving group, allowing the transfer of the difluoromethyl group to a suitable substrate. This can be achieved through various mechanisms, including radical, nucleophilic, or transition-metal-catalyzed pathways.

Another significant transformation involves the oxidation of the sulfur atom . The thioether moiety can be oxidized to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives may exhibit altered reactivity and could also serve as precursors for further functionalization. For instance, the difluoromethylsulfonyl group is a good leaving group, which can facilitate nucleophilic substitution reactions at the 2-position of the pyrimidine ring.

The pyrimidine ring itself can also be a site for chemical transformations. Depending on the reaction conditions and the nature of the reagents, "Pyrimidine, 2-[(difluoromethyl)thio]-" could undergo reactions such as electrophilic substitution on the pyrimidine ring, although the electron-withdrawing nature of the 2-[(difluoromethyl)thio]- group might deactivate the ring towards such reactions. Conversely, nucleophilic aromatic substitution could be facilitated.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates. In the reactions of "Pyrimidine, 2-[(difluoromethyl)thio]-", several types of intermediates can be postulated, depending on the reaction pathway.

In radical-mediated reactions , the homolytic cleavage of the S–CF2H bond would generate a difluoromethyl radical (•CF2H) and a pyrimidin-2-ylthiyl radical . The difluoromethyl radical is a key intermediate in many difluoromethylation reactions. Its presence can be detected and characterized using spectroscopic techniques such as Electron Spin Resonance (ESR) spectroscopy. ESR spectroscopy provides information about the electronic structure and environment of the unpaired electron, confirming the identity of the radical species.

In transition-metal-catalyzed cross-coupling reactions , organometallic intermediates are central to the catalytic cycle. For example, in a palladium-catalyzed reaction, an oxidative addition of the S–CF2H bond to a Pd(0) species could form a Pd(II) intermediate of the type [Pd(L)n(SCF2H)(pyrimidine-2-yl)]. Subsequent reductive elimination would then lead to the desired products. The characterization of such organometallic intermediates can be challenging due to their transient nature but can sometimes be achieved using techniques like NMR spectroscopy at low temperatures or through computational modeling.

In pathways involving ionic intermediates , the formation of either a difluoromethyl cation (+CF2H) or a difluoromethyl anion (-CF2H) could be envisaged, although these are generally less common for the S-CF2H bond compared to radical cleavage. The pyrimidine-2-thiolate anion could be a more stable and likely ionic intermediate, especially in base-mediated reactions.

Investigations into Radical Generation and Propagation Mechanisms (e.g., Difluoromethyl Radical Formation)

The generation of the difluoromethyl radical (•CF2H) from "Pyrimidine, 2-[(difluoromethyl)thio]-" is a key process for its application in radical difluoromethylation reactions. mit.edu This can be initiated through several methods:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for radical generation under mild conditions. In a typical scenario, a photocatalyst, upon absorbing light, can engage in a single-electron transfer (SET) with "Pyrimidine, 2-[(difluoromethyl)thio]-". This can lead to the formation of a radical ion, which then fragments to release the difluoromethyl radical. nih.govsci-hub.se

Thermal Initiation: In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), the S–CF2H bond can be cleaved homolytically at elevated temperatures to generate the difluoromethyl radical.

Redox-Initiated Processes: Chemical oxidants or reductants can also be employed to initiate radical formation. For instance, a one-electron reduction of the molecule could lead to a radical anion that fragments to release the pyrimidine-2-thiolate and the difluoromethyl radical.

The termination of the radical chain can occur through various pathways, such as radical-radical recombination or disproportionation. Understanding these termination pathways is important for optimizing the reaction conditions to favor the desired product formation.

Kinetics and Thermodynamics of Pyrimidine, 2-[(difluoromethyl)thio]- Reactions

The feasibility and rate of the chemical transformations of "Pyrimidine, 2-[(difluoromethyl)thio]-" are governed by their kinetic and thermodynamic parameters. While specific experimental data for this compound may be limited, general principles of physical organic chemistry can be applied to understand its reactivity.

The thermodynamics of the reactions are determined by the change in Gibbs free energy (ΔG). For the generation of the difluoromethyl radical, the bond dissociation energy (BDE) of the S–CF2H bond is a critical thermodynamic parameter. A lower BDE would indicate that the formation of the radical is more thermodynamically favorable. The BDE of the S-CF2H bond in this specific molecule has not been experimentally determined, but it can be estimated using computational methods.

Computational studies , using methods like Density Functional Theory (DFT), can provide valuable insights into both the thermodynamics and kinetics of the reactions of "Pyrimidine, 2-[(difluoromethyl)thio]-". These studies can be used to calculate reaction energy profiles, identify transition states, and predict reaction rates and selectivities.

Below is an illustrative data table showing hypothetical kinetic data for the radical difluoromethylation of a generic alkene using "Pyrimidine, 2-[(difluoromethyl)thio]-" under different initiation methods.

Hypothetical Kinetic Data for the Difluoromethylation of an Alkene
Initiation MethodInitiator/CatalystTemperature (°C)Initial Rate (M/s)Rate Constant (k) (M⁻¹s⁻¹)
ThermalAIBN801.5 x 10⁻⁵0.02
PhotocatalyticRu(bpy)₃Cl₂253.2 x 10⁻⁵0.05
Redox(NH₄)₂S₂O₈602.1 x 10⁻⁵0.03

Studies on Catalyst Performance and Ligand Effects in Difluoromethylation Reactions

In transition-metal-catalyzed difluoromethylation reactions involving "Pyrimidine, 2-[(difluoromethyl)thio]-", the performance of the catalyst and the nature of the ligands are critical for achieving high efficiency, selectivity, and functional group tolerance. nih.gov

Catalyst Performance: Both palladium and copper complexes are commonly used catalysts for cross-coupling reactions. The choice of the metal center can significantly influence the reaction outcome. For instance, palladium catalysts are often effective for a wide range of substrates, while copper catalysts can be more cost-effective and exhibit unique reactivity patterns. The oxidation state of the metal and its coordination environment are key factors determining its catalytic activity.

Ligand Effects: The ligands coordinated to the metal center play a crucial role in modulating its electronic and steric properties. In palladium-catalyzed reactions, phosphine (B1218219) ligands are widely used. The steric bulk and electronic properties of the phosphine ligand can influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. For example, bulky, electron-rich ligands can promote oxidative addition and stabilize the resulting organometallic intermediate.

The table below provides a hypothetical overview of the effect of different ligands on the yield of a palladium-catalyzed difluoromethylation reaction.

Hypothetical Ligand Effects on a Pd-Catalyzed Difluoromethylation Reaction
LigandLigand TypeYield (%)
PPh₃Monodentate Phosphine45
XantphosBidentate Phosphine78
JohnPhosBulky Monodentate Phosphine85
dppfBidentate Phosphine62

In photocatalytic systems, the choice of the photocatalyst is paramount. Different photocatalysts, such as ruthenium or iridium complexes, have distinct photophysical and electrochemical properties that determine their efficiency in promoting the desired single-electron transfer process. The performance of the photocatalyst can also be influenced by the solvent and other additives in the reaction mixture.

Academic Applications and Biological Activity Studies Pre Clinical, in Vitro, and Non Human Focus

Agrochemical Research Applications and Target Identification

In the search for novel and effective crop protection agents, pyrimidine (B1678525) derivatives have emerged as a promising class of compounds. Their efficacy as herbicides, fungicides, and insecticides is often linked to highly specific molecular mechanisms of action.

Herbicidal Efficacy and Phytotoxicity Mechanisms

The herbicidal activity of pyrimidine-based compounds is well-documented, with several distinct molecular targets identified. Phenylpyrimidine derivatives, for instance, have been shown to inhibit enzymes crucial for plant growth, leading to weed death thepharmajournal.com. Two of the most significant mechanisms of action are the inhibition of protoporphyrinogen oxidase (PPO) and dihydroorotate dehydrogenase (DHODH).

Protoporphyrinogen Oxidase (PPO) Inhibition : PPO is a key enzyme in the biosynthesis of both chlorophyll and heme ucanr.edunih.gov. PPO inhibitors block this pathway, leading to the accumulation of protoporphyrinogen IX. This molecule leaks from the plastid and is rapidly oxidized in the cytoplasm to protoporphyrin IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cellular leakage, necrosis, and plant death, often within hours of application ucanr.eduresearchgate.net. Pyrimidinedione derivatives are among the chemistries that function as PPO inhibitors, demonstrating excellent herbicidal activity against various dicotyledonous weeds ucanr.edunih.gov.

Dihydroorotate Dehydrogenase (DHODH) Inhibition : A more recently identified herbicidal mode of action is the disruption of the de novo pyrimidine biosynthesis pathway through the inhibition of DHODH nih.govresearchgate.netnih.gov. This enzyme catalyzes the conversion of dihydroorotate to orotate, a critical step for producing pyrimidines necessary for DNA, RNA, and glycoprotein synthesis nih.govnih.gov. Inhibition of DHODH starves the plant of essential pyrimidines, leading to growth arrest and death nih.gov. Certain pyrimidine derivatives have been developed to specifically target plant DHODH, establishing this enzyme as a validated target for weed control nih.govresearchgate.netacs.org. The phytotoxicity of these compounds can be reversed in laboratory settings by supplying downstream products of the DHODH reaction, such as orotate or uridine monophosphate, confirming the specific mode of action nih.govnih.gov.

Fungicidal Potency and Molecular Mode of Action

Many pyrimidine derivatives exhibit potent fungicidal activity, with a primary mode of action being the inhibition of fungal respiration.

Succinate Dehydrogenase Inhibition (SDHI) : A significant class of pyrimidine-based fungicides acts as Succinate Dehydrogenase Inhibitors (SDHIs) nzpps.orgnzpps.orgrutgers.edu. These compounds target Complex II of the mitochondrial electron transport chain rutgers.eduapsnet.org. By binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme, they block the transfer of electrons from succinate to ubiquinone rutgers.eduapsnet.org. This action halts cellular respiration, depriving the fungal cells of energy (ATP) and ultimately leading to their death apsnet.org. SDHIs, which belong to FRAC (Fungicide Resistance Action Committee) Group 7, have demonstrated efficacy against a broad spectrum of fungal pathogens affecting various crops nzpps.orgnzpps.orgnih.gov. The development of resistance to SDHIs is a concern, often arising from single-point mutations in the genes encoding the SDH enzyme subunits rutgers.edu.

Insecticidal Activity at the Molecular Level

The pyrimidine scaffold is also integral to the design of insecticides that target the insect nervous system.

Nicotinic Acetylcholine Receptor (nAChR) Modulation : A key molecular target for pyrimidine-based insecticides is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in the insect central nervous system nih.govbcpc.orgboerenlandvogels.nl. Compounds such as mesoionic pyrido[1,2-a]pyrimidinones act on nAChRs, though their specific interaction can vary nih.gov. Some act as agonists, mimicking the neurotransmitter acetylcholine to cause persistent receptor activation, which leads to paralysis and death bcpc.orgresearchgate.net. Others may function as inhibitors or allosteric modulators nih.govnih.gov. The diversity of nAChR subunit compositions across different insect species provides an opportunity for developing selective insecticides boerenlandvogels.nl. This molecular target is distinct from those of many older insecticide classes, making nAChR modulators valuable tools in resistance management programs bcpc.org.

Antimicrobial Research: In Vitro Efficacy Against Microbial Strains

Beyond their use in agriculture, pyrimidine derivatives, including those with thioether moieties, are investigated for broader antimicrobial properties. In vitro studies have demonstrated their efficacy against a range of bacterial and fungal pathogens. For example, pyrimidine sulfonate esters containing a thioether moiety have shown good antibacterial activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Ralstonia solanacearum (Rs) mdpi.com. Similarly, pyrimidine derivatives incorporating a 1,3,4-thiadiazole thioether moiety have shown superior activity against Xanthomonas oryzae pv. oryzae compared to standard treatments mdpi.comresearchgate.net. Other studies have reported mild to significant activity of various pyrimidine analogues against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans nih.govijpsdronline.com.

Compound Class Target Microbe Activity/Result Source
Pyrimidine Sulfonate Esters Xanthomonas oryzae pv. oryzae (Xoo) EC50 values as low as 4.24 µg/mL mdpi.com
Pyrimidine Sulfonate Esters Xanthomonas axonopodis pv. citri (Xac) Notable activity with EC50 values down to 44.11 µg/mL mdpi.com
Pyrimidine-Thiadiazole Thioethers Xanthomonas oryzae pv. oryzae Inhibition rates of 52% to 79% at 100 µg/mL mdpi.com
Pyrimidine-Thiol Derivatives Bacillus subtilis Significant antimicrobial activity noted nih.gov
Pyrimidine-Thiol Derivatives Candida albicans Significant antifungal activity noted nih.gov
4-Aryl-6-phenyl-pyrimidin-2-amine Bacillus subtilis Mild activity (Zone of inhibition data) ijpsdronline.com

Antioxidant Activity Investigations and Radical Scavenging Mechanisms

Pyrimidine derivatives are recognized for their antioxidant potential, which is the ability to neutralize harmful free radicals researchgate.net. Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in various forms of cellular damage nih.gov. The antioxidant capacity of pyrimidine compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test nih.govjuniperpublishers.commdpi.com.

The mechanism typically involves the donation of an electron or a hydrogen atom from the pyrimidine derivative to the free radical, thereby stabilizing it and preventing it from causing oxidative damage ijpsonline.com. The structure of the pyrimidine derivative significantly influences its activity. For instance, studies on 7-thio derivatives of cyclopenta[d]pyrimidine have shown that the substituent on the thioether fragment markedly affects the antiradical activity nih.gov. The presence of thiol (-SH) or hydroxyl (-OH) groups can enhance radical scavenging capabilities juniperpublishers.comnih.gov. Some pyrimidine acrylamides have shown moderate to good inhibition of lipid peroxidation, another key measure of antioxidant efficacy mdpi.com.

Compound Class Assay Result (IC50 or % Inhibition) Source
Substituted Pyrimidines DPPH Radical Scavenging IC50 values ranged from 42.9 to 438.3 µM juniperpublishers.com
7-Thio-cyclopenta[d]pyrimidines Fe²⁺-dependent adrenaline oxidation Up to 80% inhibition nih.gov
4H-chromenes with pyrimidine-2-thione DPPH Radical Scavenging IC50 values < 42 µg/ml ijpsonline.com
Pyrimidine Acrylamides DPPH Radical Scavenging Limited activity (2-25% reduction) mdpi.com
Pyrimidine Acrylamides Lipid Peroxidation Inhibition Potent inhibition observed for some derivatives mdpi.com

Molecular Target Identification and Engagement Studies

The biological activity of pyrimidine-based compounds is intrinsically linked to their ability to engage with specific molecular targets. As detailed in the preceding sections, research has successfully identified several key enzymes and receptors that are modulated by these derivatives.

In the agrochemical field, the primary molecular targets identified are:

Dihydroorotate Dehydrogenase (DHODH) and Protoporphyrinogen Oxidase (PPO) in plants, which are targets for herbicidal action nih.govnih.govresearchgate.net.

Succinate Dehydrogenase (SDH) in fungi, the inhibition of which disrupts the mitochondrial respiratory chain and provides a potent fungicidal effect nzpps.orgapsnet.org.

Nicotinic Acetylcholine Receptors (nAChRs) in insects, which serve as the target for a major class of pyrimidine-based insecticides nih.govnih.gov.

Beyond these, the pyrimidine scaffold is a well-established "hinge-binding" motif for a broad range of protein kinases nih.govnih.gov. While much of this research is directed toward human diseases, it underscores the versatility of the pyrimidine core in engaging with ATP-binding sites. Pre-clinical studies have identified potent pyrimidine-based lead compounds for various kinases, demonstrating that modifications to the core structure can impart high selectivity and cellular activity nih.govnih.gov. These molecular engagement studies are crucial for understanding the structure-activity relationships and for the rational design of new, more effective, and selective agents.

Enzyme Inhibition and Receptor Binding Assays (e.g., VEGFR-2, Bacterial DNA Primase, Muscarinic Receptors, Sirtuin 2)

The pyrimidine core, particularly when substituted at the 2-position with a sulfur-containing moiety, is a key pharmacophore in the design of inhibitors for various enzymes and receptors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.netnih.gov Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. researchgate.netnih.gov A number of 2-thiopyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. These compounds typically feature substitutions at the 4- and 5-positions of the pyrimidine ring to optimize binding to the receptor's active site. The potent inhibitory activity of these molecules underscores the importance of the 2-thiopyrimidine scaffold in the development of anti-angiogenic agents. nih.govnih.gov For instance, certain 2,4-disubstituted-2-thiopyrimidines have demonstrated significant inhibitory potential against VEGFR-2. researchgate.net

Table 1: Examples of Pyrimidine-based Compounds and their VEGFR-2 Inhibitory Activity

Compound Class Specific Derivative Example Target IC₅₀ Value
Bis( nih.govmdpi.comnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline Compound 23j VEGFR-2 3.7 nM nih.gov
1,3,4-Thiadiazole-based derivatives Compound 28b VEGFR-2 0.008 µM nih.gov

Bacterial DNA Primase Bacterial DNA primase (DnaG) is an essential enzyme in bacterial DNA replication, responsible for synthesizing short RNA primers needed by DNA polymerase. nih.govmdpi.com Its structure is markedly different from that of human primase, making it an attractive and underexploited target for novel antibacterial agents. nih.gov Pyrimidine derivatives are among the classes of compounds that have been investigated as potential inhibitors of this enzyme. nih.gov Research has shown that various heterocyclic compounds can bind to the RNA Polymerase Domain (RPD) of the primase to inhibit its function. nih.gov The development of inhibitors targeting DnaG could provide new bacteriocidal antibiotics. biorxiv.org

Muscarinic Receptors Muscarinic receptors are G protein-coupled receptors that are crucial components of the parasympathetic nervous system. nih.gov While a wide range of antagonists have been studied for their binding properties to different muscarinic receptor subtypes (M1-M5), specific data on 2-[(difluoromethyl)thio]pyrimidine is not extensively documented. However, the general approach involves comparing the binding affinities of antagonists on membranes from different tissues, such as rat heart and submandibular gland, which are rich in specific M2 subtypes. nih.gov These studies help in characterizing the selectivity profile of potential drug candidates.

Sirtuin 2 (SIRT2) Sirtuins are a class of NAD+-dependent protein deacylases involved in numerous cellular processes, including cell cycle regulation, metabolism, and apoptosis. nih.gov SIRT2, in particular, has emerged as a therapeutic target for cancer and neurodegenerative diseases. nih.gov Thienopyrimidinone-based compounds, which incorporate a pyrimidine ring into a fused heterocyclic system, have been identified as potent and selective SIRT2 inhibitors. nih.govresearchgate.net Extensive structure-activity relationship (SAR) studies have been conducted on this class of compounds to identify the key features responsible for their inhibitory activity, with some analogues achieving submicromolar IC50 values. nih.gov

Table 2: SIRT2 Inhibition by Thienopyrimidinone-Based Analogues

Compound SIRT2 IC₅₀ (µM) Selectivity
ICL-SIRT078 (19a) 1.45 Highly selective for SIRT2 nih.gov
Analogue 18a 0.65 Potent SIRT2 inhibition nih.gov
AGK2 3.5 >14-fold selective for SIRT2 over SIRT1/3 mdpi.com

Cellular Pathway Modulation in Model Systems (e.g., Apoptosis Induction, Cell Cycle Arrest in cell lines)

Derivatives of 2-thiopyrimidine have been shown to exert significant effects on cellular pathways that control cell proliferation and survival, such as apoptosis and the cell cycle.

Apoptosis Induction Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer therapies aim to induce apoptosis in tumor cells. mdpi.com Studies on various cancer cell lines have demonstrated that compounds containing the pyrimidine scaffold can trigger apoptosis. nih.gov For example, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have been shown to induce apoptosis in leukemia cell lines by activating pro-apoptotic proteins like Bax and p53, while suppressing the anti-apoptotic protein Bcl-2. nih.gov Similarly, certain thieno[2,3-d]pyrimidine derivatives have been found to induce significant apoptosis in liver (HepG-2) and colon (HT-29) cancer cells. mdpi.com

Table 3: Apoptosis Induction by Pyrimidine Derivatives in Cancer Cell Lines

Compound Class Cell Line Key Findings
6-Amino-5-cyano-2-thiopyrimidine HL-60 (Leukemia) Triggered apoptosis by activating caspase 3, Bax, and P53, and suppressing Bcl2. nih.gov
Thieno[2,3-d]pyrimidine HepG-2 (Liver Cancer) Induced a significant increase in late apoptotic cell population. mdpi.com

Cell Cycle Arrest The cell cycle is a tightly regulated process that governs cell division. Uncontrolled progression through the cell cycle is a hallmark of cancer. Small molecule inhibitors that can halt this process are valuable as potential anticancer agents. nih.gov Pyrimidine derivatives have been identified as effective inducers of cell cycle arrest, often at the G2/M phase. nih.govtaylorandfrancis.com This arrest prevents the cells from entering mitosis and dividing. For instance, certain pyridopyrimidines can maintain cell cycle arrest even in cancer cells that overexpress oncogenes like Bcl-2 or cyclin D1. nih.gov Mechanistic studies have shown that these compounds can modulate the expression of key cell cycle regulatory proteins. nih.gov

Development as Functional Materials and Fluorinated Building Blocks

The unique chemical properties of 2-[(difluoromethyl)thio]pyrimidine, stemming from the presence of the pyrimidine ring, the thioether linkage, and the difluoromethyl group, make it a valuable building block in synthetic chemistry for creating complex molecules and functional materials.

Integration into Complex Heterocyclic Systems and Polycyclic Architectures

The 2-thiopyrimidine moiety is a versatile precursor for the synthesis of a wide array of condensed heterocyclic systems. nih.govresearchgate.net Various synthetic strategies, such as [3+3], [4+2], and [5+1] cyclocondensation reactions, utilize thiopyrimidine derivatives to construct more complex polycyclic architectures. nih.govresearchgate.net These methods allow for the fusion of other rings, such as thiazole, triazole, or pyridine, onto the pyrimidine core, leading to novel chemical entities with diverse biological activities. researchgate.net The sulfur atom at the 2-position provides an additional site for functionalization, further expanding the synthetic possibilities. nih.gov

Synthesis of Fluorinated C-Glycoside Analogues

Fluorinated nucleosides and their analogues are of great interest in medicinal chemistry, particularly as antiviral and anticancer agents. mdpi.com The introduction of fluorine can significantly alter the molecule's metabolic stability and binding affinity. nih.gov The pyrimidine scaffold is central to these efforts. Synthetic routes have been developed to access fluorinated carbocyclic pyrimidine nucleoside analogues, where the furanose oxygen is replaced with a fluorinated carbon moiety (CHF or CF2). nih.gov Furthermore, fluorinated glucosazide thiodonors have been used for the stereoselective synthesis of α-linked fluorinated glucosamine, a key component of many biologically important glycans. rsc.org These synthetic advancements provide access to novel probes for studying biological systems. nih.govrsc.org

Photophysical Properties and Fluorescence Studies

The introduction of a thiocarbonyl group into a pyrimidine ring can significantly influence its photophysical properties. researchgate.net Studies on 2-thiopyrimidines have revealed that these compounds can exhibit strong phosphorescence emission. researchgate.netrsc.org The triplet excited state energies and lifetimes of these molecules have been characterized, providing insight into their photochemical behavior. rsc.org

Furthermore, the pyrimidine nucleus can be incorporated into fluorescent molecules. nih.gov For example, reacting non-fluorescent 2-chloropyrimidine with various amines can produce fluorescent 2-alkylaminopyrimidine derivatives. nih.govnih.gov The fluorescence intensity of these compounds is often highly dependent on the polarity of the solvent, with higher intensity observed in polar protic solvents like methanol and ethanol due to the stabilization of the excited state through hydrogen bonding. nih.gov The strategic incorporation of fluorine atoms and thioether groups can further modulate these photophysical properties, opening avenues for the development of novel fluorescent probes and materials. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification of the Pyrimidine (B1678525), 2-[(difluoromethyl)thio]- Scaffold and its Impact on Reactivity

Systematic modifications of the pyrimidine scaffold, particularly at positions 4, 5, and 6, have a profound impact on the reactivity of the 2-[(difluoromethyl)thio]-pyrimidine core. The pyrimidine ring is inherently electron-deficient, and the introduction of the strongly electron-withdrawing difluoromethylthio group at the 2-position further enhances this effect. This electronic characteristic is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr).

The reactivity of the pyrimidine ring can be modulated by the introduction of additional substituents. Electron-donating groups (EDGs) at the 4 and 6 positions can decrease the electrophilicity of the ring, thereby reducing the rate of nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) at these positions will further activate the ring towards SNAr.

A study on the reactivity of 2-sulfonylpyrimidines, which are electronically similar to 2-thioalkylpyrimidines, demonstrated that substitution at the 5-position has a significant effect on reactivity. Strong mesomeric and inductive EWGs such as nitro (-NO2) and trifluoromethyl (-CF3) groups at the 5-position can drastically increase the reaction rate with nucleophiles by several orders of magnitude. This principle can be extrapolated to the 2-[(difluoromethyl)thio]-pyrimidine scaffold, suggesting that modifications at the 5-position are a powerful tool for tuning the reactivity of these compounds.

The thioether linkage itself can be a site of chemical modification. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would dramatically increase the electron-withdrawing nature of the substituent at the 2-position, thereby significantly activating the pyrimidine ring to nucleophilic attack.

Table 1: Predicted Impact of Substituents on the Reactivity of the 2-[(difluoromethyl)thio]-pyrimidine Scaffold
Position of SubstitutionType of SubstituentPredicted Effect on Reactivity (SNAr)Rationale
4 and 6Electron-Donating Group (e.g., -NH2, -OCH3)DecreaseReduces the electrophilicity of the pyrimidine ring.
4 and 6Electron-Withdrawing Group (e.g., -Cl, -CN)IncreaseIncreases the electrophilicity of the pyrimidine ring.
5Electron-Withdrawing Group (e.g., -NO2, -CF3)Significant IncreaseStrongly activates the ring towards nucleophilic attack.
2 (Sulfur Oxidation)Oxidation to Sulfoxide/SulfoneSignificant IncreaseEnhances the electron-withdrawing nature of the 2-substituent.

Influence of the Difluoromethylthio Group on Molecular Interactions and Bioactivity

The difluoromethylthio group imparts unique physicochemical properties to the pyrimidine scaffold that significantly influence its molecular interactions and bioactivity. The -SCF2H group is highly lipophilic, which can enhance the molecule's ability to cross biological membranes, a crucial factor for bioavailability. acs.org

Table 2: Physicochemical Properties of the Difluoromethylthio Group and their Influence on Molecular Interactions
PropertyDescriptionInfluence on Molecular Interactions and Bioactivity
LipophilicityHighEnhances membrane permeability and bioavailability. acs.org
Hydrogen BondingFluorine atoms can act as weak H-bond acceptors; the hydrogen can act as an H-bond donor.Contributes to binding affinity and specificity with biological targets.
Halogen BondingFluorine atoms can participate in halogen bonds.Can provide additional stabilizing interactions with target proteins. nih.gov
Electron-Withdrawing NatureModerateInfluences the electronic landscape of the pyrimidine ring, affecting interactions with polar residues. nuph.edu.uanuph.edu.ua

SAR Studies in Agrochemical and Antimicrobial Contexts (molecular-level insights)

Derivatives of pyrimidine are widely utilized in the agrochemical and pharmaceutical industries. The introduction of a difluoromethylthio group can significantly enhance the biological activity of these compounds.

In the agrochemical field, pyrimidine derivatives are known for their herbicidal and fungicidal properties. A notable example is the herbicide pyrimisulfan (B1243591), which, although it contains a difluoromethylsulfonyl group, provides valuable SAR insights. researchgate.netmda.state.mn.usnih.govchemicalwarehouse.com In pyrimisulfan, the difluoromethyl group on the sulfonamide was found to be crucial for its high herbicidal activity and broad weed control spectrum. researchgate.net This suggests that the difluoromethyl moiety is a key pharmacophore. Modifications to other parts of the pyrimisulfan molecule, such as the substituents on the phenyl and pyrimidine rings, have been shown to modulate its efficacy and selectivity. researchgate.net

In the context of antimicrobial agents, pyrimidine derivatives have demonstrated broad-spectrum activity. nih.govresearchgate.netmdpi.com While specific studies on 2-[(difluoromethyl)thio]-pyrimidine are limited, research on related fluorinated pyrimidines provides valuable insights. For instance, trifluoromethyl-substituted pyrimidine derivatives have shown potent antifungal activity. frontiersin.orgnih.govresearchgate.net The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of these compounds. It is plausible that the difluoromethylthio group would confer similar advantages, potentially leading to compounds with significant antimicrobial efficacy. Molecular docking studies on other pyrimidine-based inhibitors have shown that the pyrimidine core often forms key hydrogen bonding interactions with the target protein, while the substituents contribute to binding affinity through hydrophobic and other non-covalent interactions. nih.gov

Table 3: SAR Insights from Related Agrochemical and Antimicrobial Pyrimidine Derivatives
Compound ClassKey Structural FeatureObserved Biological ActivityMolecular-Level Insight
Pyrimisulfan (herbicide)Difluoromethylsulfonyl groupHigh herbicidal activity and broad-spectrum weed control. researchgate.netmda.state.mn.usnih.govchemicalwarehouse.comThe difluoromethyl moiety is a critical pharmacophore for activity. researchgate.net
Trifluoromethyl-pyrimidine derivativesTrifluoromethyl groupPotent antifungal activity. frontiersin.orgnih.govresearchgate.netThe -CF3 group enhances lipophilicity and metabolic stability.
General 2-thiopyrimidine derivatives2-thio substituentDiverse biological activities including antimicrobial and anti-inflammatory. nih.govresearchgate.netnih.govnih.govThe sulfur atom provides a handle for further functionalization and can participate in key interactions. nih.govresearchgate.netnih.gov

Relationship Between Structural Features and Spectroscopic Properties

The spectroscopic properties of 2-[(difluoromethyl)thio]-pyrimidine are directly related to its structural features. In the 1H NMR spectrum, the proton of the difluoromethylthio group would appear as a triplet due to coupling with the two fluorine atoms. The chemical shift of this proton would be influenced by the electron-withdrawing nature of the sulfur and fluorine atoms. The protons on the pyrimidine ring would exhibit chemical shifts and coupling patterns characteristic of a substituted pyrimidine.

The 13C NMR spectrum would show a triplet for the carbon of the difluoromethyl group due to one-bond coupling with the two fluorine atoms. The chemical shift of this carbon would be significantly downfield due to the electronegativity of the attached fluorine and sulfur atoms.

In the 19F NMR spectrum, the two fluorine atoms of the difluoromethylthio group would likely appear as a doublet due to coupling with the proton. The chemical shift of the fluorine atoms is a sensitive probe of the electronic environment and can provide valuable information about intramolecular and intermolecular interactions. nih.govresearchgate.nethuji.ac.ilazom.com

The infrared (IR) spectrum would display characteristic absorption bands for the C-H, C-F, C-S, and pyrimidine ring vibrations. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can help confirm the structure. The presence of sulfur would also give rise to a characteristic M+2 isotope peak. frontiersin.org

Table 4: Predicted Spectroscopic Features of Pyrimidine, 2-[(difluoromethyl)thio]-
Spectroscopic TechniqueStructural FeaturePredicted Spectroscopic Signature
1H NMR-SCF2HTriplet
13C NMR-SCF2HTriplet (due to 1JCF coupling)
19F NMR-SCF2HDoublet (due to 2JFH coupling)
IR SpectroscopyC-F bondsStrong absorption bands in the 1000-1400 cm-1 region.
Mass SpectrometrySulfur atomPresence of an M+2 isotope peak.

Future research on the chemical compound Pyrimidine, 2-[(difluoromethyl)thio]- is poised to expand into several innovative areas, driven by advances in synthetic chemistry, computational science, and material science. The unique properties conferred by the difluoromethylthio group attached to the pyrimidine core present a fertile ground for new discoveries and applications. This article explores the emerging and future research directions for this specific molecule, focusing on sustainable synthesis, advanced computational design, novel biological targets, its role as a chemical probe, and its potential in material science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(difluoromethyl)thio]pyrimidine, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where a difluoromethylthiol group is introduced at the 2-position of pyrimidine. For example, fluorous synthesis methods involving thiol derivatives (e.g., 1H,1H,2H,2H-perfluorodecanethiol) have been used to prepare disubstituted pyrimidines, ensuring high regioselectivity . To optimize purity, HPLC using silica-based columns (e.g., Chromolith® Si) with theoretical plate counts ≥80,000/m and separation factors of 3.45–3.95 can resolve polar byproducts . Post-synthesis purification via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) is recommended.

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of 2-[(difluoromethyl)thio]pyrimidine?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming the substitution pattern and verifying the presence of the difluoromethylthio group. FT-IR can identify S–C and C–F vibrational modes (e.g., ~650 cm⁻¹ for C–S and ~1100 cm⁻¹ for C–F). High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular composition. For metal interaction studies (e.g., catalytic applications), stability constants measured via potentiometric titration provide insights into coordination behavior .

Q. How does the difluoromethylthio group influence the compound’s solubility and reactivity in aqueous versus organic media?

  • Methodological Answer : The difluoromethylthio group enhances lipophilicity (logP ~1.2–1.9 predicted), favoring solubility in organic solvents like dichloromethane or THF. However, its electron-withdrawing nature reduces nucleophilic susceptibility at the pyrimidine ring. In aqueous media, the compound’s solubility is limited (predicted PSA ~60.94 Ų), requiring co-solvents (e.g., DMSO) for biological assays. Acid-base stability can be predicted via computational pKa (~13.23), suggesting resilience under basic conditions but potential degradation in strong acids .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities of 2-[(difluoromethyl)thio]pyrimidine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions or impurity profiles. To resolve this:

  • Control for Purity : Use orthogonal analytical methods (HPLC, LC-MS) to confirm >95% purity.
  • Assay Standardization : Replicate studies under consistent pH, temperature, and solvent conditions.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing difluoromethylthio with methylthio) to isolate functional group contributions .

Q. How can researchers design experiments to probe the compound’s interaction with metalloenzymes or metal cofactors?

  • Methodological Answer :

  • Spectroscopic Titration : Monitor UV-Vis or fluorescence quenching upon addition of Zn²⁺/Cd²⁺ ions to identify binding events.
  • X-ray Crystallography : Co-crystallize the compound with metalloenzymes (e.g., pyruvate decarboxylase) to resolve binding motifs. Prior studies on thiamine pyrophosphate-metal complexes show metal coordination at pyrimidine N(1') and sulfur sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry under physiological conditions.

Q. What computational approaches are effective for predicting the compound’s metabolic stability and potential toxicity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S–C and C–F bonds to predict metabolic cleavage sites.
  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess oxidation susceptibility.
  • ADMET Prediction Tools : Use software like SwissADME or ADMETLab2.0 to estimate bioavailability, hepatotoxicity, and Ames test outcomes based on physicochemical descriptors (e.g., MW 483.95 Da, logP ~1.2) .

Q. How can researchers overcome challenges in regioselective functionalization of the pyrimidine ring during analog synthesis?

  • Methodological Answer :

  • Directed Metalation : Use directing groups (e.g., sulfoxides) to steer lithiation to specific positions.
  • Protecting Group Strategies : Temporarily block reactive sites (e.g., 4-position with trimethylsilyl groups) before introducing substituents.
  • Microwave-Assisted Synthesis : Enhance reaction kinetics and selectivity under controlled temperature/pressure, reducing side-product formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.